molecular formula C12H8Cl2F3N3 B8658752 [(5,6-Dichloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-50-7

[(5,6-Dichloropyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No. B8658752
M. Wt: 322.11 g/mol
InChI Key: JUCNYBAWDSYPCN-UHFFFAOYSA-N
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Patent
US07026340B2

Procedure details

By using (3,3,3-trifluoropropyl)malononitrile (480 mg), N,N-dimethylformamide (6 ml), potassium carbonate (420 mg) and 5,6-dichloro-3-(bromomethyl)pyridine (720 mg) according to the similar method described in Production Example 4 was obtained 698 mg of 2-((5,6-dichloro-3-pyridyl)methyl)-2-(3,3,3-trifluoropropyl)malononitrile represented by the following formula (hereinafter referred to as the present invention compound (15)).
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Quantity
720 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][CH:5]([C:8]#[N:9])[C:6]#[N:7].C(=O)([O-])[O-].[K+].[K+].[Cl:18][C:19]1[CH:20]=[C:21]([CH2:26]Br)[CH:22]=[N:23][C:24]=1[Cl:25]>CN(C)C=O>[Cl:18][C:19]1[CH:20]=[C:21]([CH2:26][C:5]([CH2:4][CH2:3][C:2]([F:10])([F:11])[F:1])([C:8]#[N:9])[C:6]#[N:7])[CH:22]=[N:23][C:24]=1[Cl:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
FC(CCC(C#N)C#N)(F)F
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
720 mg
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)CBr
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=NC1Cl)CC(C#N)(C#N)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 698 mg
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.